1-(3,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride

Description

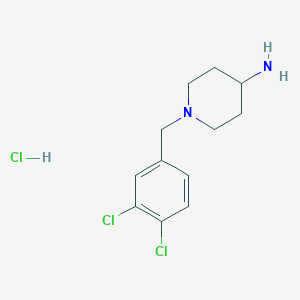

1-(3,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride is a piperidine derivative featuring a benzyl group substituted with chlorine atoms at the 3- and 4-positions. Its structural framework—comprising a piperidin-4-ylamine core linked to a halogenated benzyl group—is shared with several analogs, making comparative studies critical for understanding structure-activity relationships (SAR). Notably, this compound has been discontinued in commercial catalogs (CymitQuimica, Ref: 10-F085729), suggesting challenges in synthesis, stability, or therapeutic applicability .

Properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]piperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2.ClH/c13-11-2-1-9(7-12(11)14)8-16-5-3-10(15)4-6-16;/h1-2,7,10H,3-6,8,15H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMVQKVMMBVBDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC(=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289386-66-8 | |

| Record name | 4-Piperidinamine, 1-[(3,4-dichlorophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

1-(3,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for creating derivatives with tailored properties.

- Synthesis Routes : The compound can be synthesized through the reaction of 3,4-dichlorobenzyl chloride with piperidine in the presence of a base like sodium hydroxide, followed by treatment with hydrochloric acid to obtain the hydrochloride salt.

Biology

This compound has been studied for its potential biological activities , particularly its antimicrobial and anticancer properties. Research indicates that it can inhibit specific enzymes involved in cancer progression and inflammation.

- Mechanism of Action : The compound interacts with various molecular targets, modulating receptor activity and influencing neurotransmitter systems, which could affect mood and cognitive functions.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic effects against various diseases, particularly those related to inflammation and cancer.

- Case Studies :

- A study demonstrated its effectiveness in inhibiting tumor growth in animal models by targeting specific signaling pathways involved in cancer cell proliferation.

- Another investigation highlighted its potential as an anti-inflammatory agent by reducing cytokine levels in vitro.

Industry

This compound finds applications in the development of new materials and chemical processes. Its unique properties enable innovations in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

*Molecular weights estimated based on structural formulas.

Electronic and Steric Effects

- Chlorine Substitution: The 3,4-dichloro analog exhibits stronger electron-withdrawing effects compared to mono-chloro (e.g., 4-chloro) or methyl-substituted analogs. However, the bulkiness of 3,4-dichloro substitution may reduce bioavailability or increase metabolic instability compared to less substituted analogs .

- Ortho vs. Meta/Para Substitution : The 2,4-dichloro analog (discontinued) introduces steric hindrance due to the ortho-chlorine, which could disrupt binding to flat aromatic pockets in biological targets. In contrast, the 3,4-dichloro derivative’s meta/para arrangement allows for planar interactions while maintaining moderate steric bulk .

Pharmacological and Regulatory Considerations

- Anti-Cholinesterase Activity: Piperidin-4-ylamine derivatives with halogenated benzyl groups are hypothesized to inhibit acetylcholinesterase (AChE) via π-π stacking and halogen bonding. The 3,4-dichloro analog’s dual chlorine atoms may enhance binding affinity compared to mono-chloro analogs, though excessive steric bulk could offset gains .

- Discontinued Status : Both 3,4- and 2,4-dichloro analogs are marked as discontinued, while 4-chloro and 2,6-dichloro variants remain available. This suggests that dichloro substitution at certain positions may correlate with unfavorable pharmacokinetics or toxicity profiles .

Biological Activity

1-(3,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a 3,4-dichlorobenzyl substituent. Its molecular formula is CHClN·HCl, indicating the presence of two chlorine atoms which contribute to its unique biological properties.

| Property | Details |

|---|---|

| Molecular Formula | CHClN·HCl |

| Molecular Weight | 268.2 g/mol |

| Solubility | Soluble in water |

| Physical State | White crystalline solid |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The compound has been shown to:

- Inhibit Enzymatic Activity : It acts as an inhibitor of specific enzymes involved in signaling pathways, particularly those related to inflammation and cancer progression.

- Modulate Receptor Activity : The compound can bind to various receptors, influencing neurotransmitter systems and potentially affecting mood and cognitive functions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against several bacterial strains, showcasing potential as a therapeutic agent in treating infections.

Anticancer Effects

The compound has garnered attention for its anticancer properties. Preliminary studies suggest that it may interfere with cell signaling pathways critical for tumor growth and proliferation. For instance, it has been reported to inhibit certain kinases associated with cancer cell survival .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antitumor Activity : In vitro studies demonstrated that the compound significantly reduced the viability of various cancer cell lines, including those from breast and colon cancers. The observed IC values ranged from 0.64 μM to 2.5 μM depending on the cell line tested .

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced markers of inflammation and improved clinical outcomes.

- Neurotransmitter Modulation : Investigations into its effects on neurotransmitter systems revealed potential anxiolytic properties, suggesting a role in treating anxiety disorders.

Q & A

Q. What are the recommended synthetic routes for 1-(3,4-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution of 3,4-dichlorobenzyl halides with piperidin-4-ylamine derivatives, followed by hydrochloride salt formation. Key steps include:

- Nucleophilic displacement : Reacting 3,4-dichlorobenzyl chloride with tert-butyl piperidin-4-ylcarbamate under basic conditions (e.g., K₂CO₃ in DMF) to form the protected intermediate .

- Deprotection and salt formation : Treating the intermediate with HCl in dioxane to yield the hydrochloride salt. Purity (>95%) is achieved through recrystallization (e.g., ethanol/water mixtures) and column chromatography (silica gel, CH₂Cl₂:MeOH gradients) .

- Critical parameters : Control reaction temperature (60–80°C) and stoichiometric excess of benzyl halide (1.2–1.5 eq) to minimize byproducts like unreacted amine or dialkylated species .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

- 1H/13C NMR : Confirm regioselectivity of benzyl substitution (aromatic protons at δ 7.2–7.5 ppm, piperidine protons at δ 2.5–3.5 ppm) and absence of unreacted starting materials .

- HPLC-MS : Assess purity (>95%) and detect trace impurities (e.g., residual solvents, dehalogenated byproducts) using C18 columns with 0.1% TFA in water/acetonitrile gradients .

- Elemental analysis : Verify Cl content (theoretical ~23% for C₁₂H₁₆Cl₃N) to confirm stoichiometry of the hydrochloride salt .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

Discrepancies often arise from variations in:

- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.8) may alter protonation states, affecting receptor binding. Standardize assays using HEPES buffer (pH 7.4) and validate with positive controls .

- Solubility : Poor aqueous solubility can lead to inconsistent dosing. Use co-solvents (e.g., DMSO ≤0.1%) or formulate as cyclodextrin complexes to enhance bioavailability .

- Batch-to-batch variability : Characterize each batch via X-ray crystallography or DSC to confirm crystalline form (polymorphs may exhibit differing bioactivity) .

Q. What computational strategies are recommended for predicting the compound’s reactivity and optimizing reaction yields?

- Density Functional Theory (DFT) : Model transition states for nucleophilic substitution to identify optimal leaving groups (e.g., Cl vs. Br) and solvent effects (DMF vs. THF) .

- Molecular Dynamics (MD) : Simulate interactions in catalytic systems (e.g., Pd-mediated couplings) to reduce side reactions. ICReDD’s reaction path search methods can predict intermediates and guide experimental condition selection .

- Machine Learning (ML) : Train models on PubChem datasets to correlate reaction parameters (temperature, solvent polarity) with yield outcomes .

Q. How should researchers design stability studies to evaluate degradation pathways under varying storage conditions?

- Forced degradation : Expose the compound to heat (60°C), light (UV 254 nm), and humidity (75% RH) for 14 days. Monitor degradation via HPLC for:

- Long-term stability : Store at -20°C under argon with desiccants. Conduct quarterly assays to establish shelf-life (>24 months) .

Q. What interdisciplinary approaches are critical for studying this compound’s mechanism of action in neurological targets?

- In vitro binding assays : Screen against serotonin/dopamine transporters (SERT/DAT) using radiolabeled ligands (e.g., [³H]-paroxetine) to quantify IC₅₀ values .

- In silico docking : Use Schrödinger’s Glide to predict binding poses in homology models of GPCRs or ion channels .

- Metabolite profiling : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF to identify active metabolites (e.g., N-dealkylated derivatives) .

Methodological Considerations for Data Contradictions

Q. How can conflicting solubility data from different sources be reconciled?

- Standardize measurement protocols : Use shake-flask method with phosphate buffer (pH 7.4) and equilibrate for 24 hours. Compare with nephelometry for turbidity-based solubility limits .

- Account for salt vs. free base : The hydrochloride salt’s solubility differs from the free amine. Report both forms with precise pH and ionic strength conditions .

Q. What strategies mitigate variability in synthetic yields when scaling up from milligram to gram quantities?

- Flow chemistry : Improve heat/mass transfer for exothermic reactions (e.g., benzylation) and reduce side-product formation .

- Design of Experiments (DoE) : Optimize parameters (temperature, reagent ratios) via response surface methodology to identify robust operating windows .

Tables for Key Data

Q. Table 1. Comparative Reactivity of Benzyl Halides in Synthesis

| Halide | Reaction Time (h) | Yield (%) | Byproducts Detected |

|---|---|---|---|

| 3,4-Dichlorobenzyl chloride | 12 | 78 | Dialkylated amine (5%) |

| 3,4-Dichlorobenzyl bromide | 8 | 85 | None |

| Data extrapolated from piperidine benzylation studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.